(E)-3',5'-Dimethyl-N'-(1-(naphthalen-1-YL)ethylidene)-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carbohydrazide
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Overview
Description
(E)-3’,5’-Dimethyl-N’-(1-(naphthalen-1-YL)ethylidene)-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide is a complex organic compound that features a unique structure combining naphthalene, pyrazole, and hydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3’,5’-Dimethyl-N’-(1-(naphthalen-1-YL)ethylidene)-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide typically involves a multi-step process. The initial step often includes the preparation of the naphthalen-1-yl ethylidene intermediate, followed by the formation of the bipyrazole core. The final step involves the condensation of the intermediate with the hydrazide derivative under specific reaction conditions, such as refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3’,5’-Dimethyl-N’-(1-(naphthalen-1-YL)ethylidene)-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-yl ketones, while reduction could produce corresponding alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (E)-3’,5’-Dimethyl-N’-(1-(naphthalen-1-YL)ethylidene)-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological macromolecules, such as proteins and nucleic acids .
Medicine
In medicinal chemistry, the compound is of interest for its potential therapeutic properties. It may be studied for its activity against various diseases, including cancer, infections, and inflammatory conditions .
Industry
In the industrial sector, (E)-3’,5’-Dimethyl-N’-(1-(naphthalen-1-YL)ethylidene)-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of (E)-3’,5’-Dimethyl-N’-(1-(naphthalen-1-YL)ethylidene)-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-yl derivatives: These compounds share the naphthalene moiety and may exhibit similar biological activities.
Pyrazole derivatives: Compounds with a pyrazole core can have comparable chemical reactivity and applications.
Hydrazide derivatives: These compounds are often studied for their potential therapeutic properties.
Uniqueness
(E)-3’,5’-Dimethyl-N’-(1-(naphthalen-1-YL)ethylidene)-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide is unique due to its combination of naphthalene, pyrazole, and hydrazide moieties. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C27H24N6O |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[(E)-1-naphthalen-1-ylethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C27H24N6O/c1-17(22-15-9-11-20-10-7-8-14-23(20)22)28-31-27(34)25-16-24(29-30-25)26-18(2)32-33(19(26)3)21-12-5-4-6-13-21/h4-16H,1-3H3,(H,29,30)(H,31,34)/b28-17+ |
InChI Key |
VHOHMHCFNKUXST-OGLMXYFKSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)N/N=C(\C)/C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)NN=C(C)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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